molecular formula C48H74O14 B12945295 (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a

(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a

Cat. No.: B12945295
M. Wt: 875.1 g/mol
InChI Key: AZSRBVAPBFWEGT-SZAVLSPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a” is a natural product belonging to the avermectin family. These compounds are derived from the soil bacterium Streptomyces avermitilis and have remarkable biological activities. Avermectins are widely used as antiparasitic agents in veterinary medicine and agriculture due to their potent anthelmintic and insecticidal properties.

Preparation Methods

Synthetic Routes: The synthesis of “(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a” involves several steps. Key reactions include oxidative transformations, cyclizations, and glycosylation. The exact synthetic route may vary, but it typically starts from simpler precursors and proceeds through multiple chemical transformations.

Industrial Production: Industrial production of avermectins primarily relies on fermentation processes using S. avermitilis. The bacterium produces avermectins during its growth, and subsequent extraction and purification yield the desired compound. The fermentation process is optimized for high yield and purity.

Chemical Reactions Analysis

Reactions:

    Oxidation: Avermectins undergo oxidation reactions to form various derivatives. For example, oxidative cleavage of the macrocyclic ring leads to different avermectin congeners.

    Reduction: Reduction of specific functional groups modifies the compound’s properties.

    Glycosylation: Avermectins contain sugar moieties (glycosides), which play a crucial role in their biological activity. Glycosylation reactions introduce these sugars.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Glycosylation: Glycosyl donors (e.g., glycosyl halides) and Lewis acids (e.g., BF₃·Et₂O).

Scientific Research Applications

Chemistry:

  • Avermectins serve as valuable synthetic targets for organic chemists due to their complex structures.
  • They are used in studies related to natural product synthesis and methodology development.
Biology and Medicine:
  • Avermectins are potent anthelmintics, effective against parasitic worms (nematodes) in animals.
  • They also exhibit insecticidal activity against pests like mites and ticks.
  • In medicine, they find applications in treating river blindness (onchocerciasis) and other neglected tropical diseases.
Industry:
  • Avermectins are essential in agriculture for pest control.
  • They contribute to sustainable farming practices by reducing chemical pesticide use.

Mechanism of Action

The primary mechanism of action involves binding to glutamate-gated chloride channels in the nervous system of parasites. This leads to paralysis and death of the parasites. Avermectins do not significantly affect mammalian cells due to differences in receptor expression.

Comparison with Similar Compounds

Avermectins share structural similarities with other macrocyclic lactones, such as milbemycins and spinosad. their unique stereochemistry and glycosylation patterns distinguish them from these related compounds.

Biological Activity

(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a is a derivative of avermectin, a class of macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis. This compound exhibits significant biological activity primarily as an anthelmintic and insecticidal agent. The following sections explore its biological properties, mechanisms of action, and relevant case studies.

Avermectins, including this compound, function mainly by enhancing the effects of gamma-aminobutyric acid (GABA) at specific chloride channels in invertebrates. This action leads to paralysis and death of the parasites. The compound also exhibits activity against various pathogens and has shown potential in anticancer and antiviral applications.

Pharmacological Activities

The pharmacological activities of avermectins are summarized in the following table:

Activity Compound Target Organism
AnthelminticThis compoundVarious helminths
InsecticidalThis compoundAgricultural pests
AnticancerThis compoundCancer cell lines
AntiviralThis compoundVarious viral pathogens
AntifungalThis compoundFungal infections

Study on Anthelmintic Activity

A study conducted by El-Saber Batiha et al. (2020) demonstrated the efficacy of avermectins against various helminths. The research highlighted that this compound significantly reduced microfilarial loads in animal models. The results indicated a dosage-dependent response with minimal side effects observed at therapeutic levels .

Insecticidal Efficacy

In agricultural applications, the compound has been assessed for its insecticidal properties against common pests such as aphids and whiteflies. Results showed that it effectively disrupted the nervous system of these insects leading to high mortality rates within 48 hours post-exposure .

Anticancer Potential

Research published in Pharmaceuticals highlighted the potential anticancer properties of avermectins. In vitro studies indicated that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways .

Properties

Molecular Formula

C48H74O14

Molecular Weight

875.1 g/mol

IUPAC Name

(4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,22S,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29-,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

InChI Key

AZSRBVAPBFWEGT-SZAVLSPISA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4(C(=C[C@@H]([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Origin of Product

United States

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